molecular formula C21H18FNO3 B6456252 prop-2-en-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate CAS No. 2549035-86-9

prop-2-en-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate

Cat. No.: B6456252
CAS No.: 2549035-86-9
M. Wt: 351.4 g/mol
InChI Key: QXECAOUOSNBONL-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. They are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as solvents for resins and terpenes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring structure containing six carbon atoms and one nitrogen atom in a seven-membered ring, attached to a benzene ring. The presence of the prop-2-en-1-yl group suggests an alkene functionality, and the 4-ethoxy-2-(4-fluorophenyl) substitution indicates the presence of an ether and a fluorine atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings, which could undergo electrophilic aromatic substitution reactions. The alkene could potentially undergo reactions such as hydrogenation or hydrohalogenation. The ether group might be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The aromatic rings would contribute to its stability and possibly its color. The ether and alkene groups could influence its polarity and boiling/melting points .

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is not yet fully understood. However, it is believed to act as an agonist of certain G-protein coupled receptors, which are involved in cell signaling pathways. It is also thought to modulate the activity of certain ion channels, which can affect the flow of ions across cell membranes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been found to inhibit the growth of certain bacteria and viruses, as well as to possess immunomodulatory effects.

Advantages and Limitations for Lab Experiments

Prop-2-en-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, it is also important to note that this compound is not approved for human use and should only be used in laboratory experiments. Additionally, it is important to use appropriate safety precautions when handling this compound.

Future Directions

The potential future directions for prop-2-en-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate are numerous. One potential direction is the development of new drugs and therapeutics based on this compound. Additionally, this compound could be used to study the effects of various environmental pollutants, and to develop new strategies for the treatment of various diseases. Additionally, this compound could be used in the development of new diagnostic tools, as well as in the development of new treatments for various conditions. Finally, this compound could be used to study the mechanisms of action of various drugs, as well as to develop new strategies for the treatment of various conditions.

Synthesis Methods

Prop-2-en-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate can be synthesized by a multi-step process beginning with the reaction of 4-ethoxy-2-(4-fluorophenyl)quinoline and prop-2-en-1-yl bromide. This reaction is carried out in the presence of an appropriate base such as potassium carbonate in an aqueous solvent. The resulting product is then treated with aqueous sodium hydroxide, followed by the addition of aqueous sulfuric acid. The reaction is then heated to a temperature of 100°C for 10 minutes, during which time the desired product is formed.

Scientific Research Applications

Prop-2-en-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has a wide range of potential applications in scientific research. This compound has been used in the study of cell signaling pathways, as well as in the development of novel drugs and therapeutics. It has also been used to study the effects of various environmental pollutants, and as a tool to study the mechanisms of action of various drugs.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Direct contact, inhalation, or ingestion should be avoided. It’s also important to note that many aromatic compounds, including some quinoline derivatives, are potentially hazardous and may pose environmental risks .

Properties

IUPAC Name

prop-2-enyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO3/c1-3-11-26-21(24)15-7-10-18-17(12-15)20(25-4-2)13-19(23-18)14-5-8-16(22)9-6-14/h3,5-10,12-13H,1,4,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXECAOUOSNBONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCC=C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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